molecular formula C8H10N4O2 B2423954 Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 2225137-23-3

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2423954
CAS No.: 2225137-23-3
M. Wt: 194.194
InChI Key: VBNUCKJCARUAPV-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity

Properties

IUPAC Name

ethyl 5-(cyanomethyl)-1-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)12(2)11-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNUCKJCARUAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

ConditionsReagentsProductYieldReference
Acidic hydrolysisHCl (aq.), reflux5-(Cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid~85%
Basic hydrolysisNaOH (aq.), RTSame as above~78%
  • Mechanistic Insight : The ester is hydrolyzed via nucleophilic acyl substitution, with the base or acid facilitating the cleavage of the ester bond.

Cyanomethyl Group Reactivity

The cyanomethyl (-CH₂CN) substituent participates in nucleophilic substitutions and reductions:

Nucleophilic Substitution

The nitrile group can react with amines or thiols to form amidine or thioamide derivatives.

ReactionReagentsProductNotes
AminationNH₃ (gas), EtOH5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylateRequires catalysis
Thiol AdditionHSCH₂CO₂H, DMF5-(Thiocarbamoylmethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylateMild conditions

Reduction

Catalytic hydrogenation converts the nitrile to an amine:

  • Reagents : H₂, Pd/C, MeOH

  • Product : 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate .

Cycloaddition Reactions

The triazole core and cyanomethyl group enable participation in click chemistry:

Reaction TypeReagentsProductApplication
Huisgen CycloadditionAzide, Cu(I) catalystTriazole-fused heterocyclesDrug discovery
  • Example : Reaction with benzyl azide forms a bis-triazole derivative, enhancing π-π stacking in bioactive molecules.

Functionalization of the Triazole Core

The 1,2,4-triazole ring undergoes electrophilic substitutions at N1 and C5 positions:

ReactionReagentsProductYield
AlkylationCH₃I, K₂CO₃, DMF1,3-Dimethyl-5-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate65%
ArylationPhB(OH)₂, Pd catalyst5-(Cyanomethyl)-1-methyl-3-(phenyl)-1H-1,2,4-triazole72%

Scientific Research Applications

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in drug development and materials science make it a valuable compound in research and industry.

Biological Activity

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 40253-47-2) is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Molecular Formula : C₆H₉N₃O₂
Molecular Weight : 155.15 g/mol
Structure : The compound features a triazole ring with a carboxylate group and a cyanomethyl substituent, which may influence its biological interactions.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in various cancer cell lines:

  • Cell Lines Tested :
    • HT-1080 (fibrosarcoma)
    • A-549 (lung carcinoma)
    • MCF-7 and MDA-MB-231 (breast adenocarcinoma)

In vitro studies indicated that this compound exhibits cytotoxic effects with IC₅₀ values comparable to other known triazole derivatives. For instance, compounds from similar classes have shown IC₅₀ values around 25 µM against MCF-7 cells .

Antimicrobial Activity

Triazoles are recognized for their broad-spectrum antimicrobial properties. This compound has been evaluated against various bacterial strains:

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Candida albicans< 20 µg/mL

These findings suggest significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been explored. This compound demonstrated notable scavenging activity in DPPH assays, indicating its ability to neutralize free radicals:

Assay IC₅₀ Value
DPPH Scavenging15 µM

This activity is crucial for preventing oxidative stress-related diseases and supports the compound's potential in therapeutic applications .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

  • Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various triazoles on cancer cell lines. This compound was included in the screening and showed significant inhibition of cell proliferation in MCF-7 cells with an IC₅₀ of approximately 28 µM .
  • Antimicrobial Screening : In a comparative study of triazole derivatives against common pathogens, this compound exhibited effective inhibitory action against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using various assays such as ABTS and DPPH. Results indicated that the compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid .

Q & A

Q. Advanced Considerations :

  • Twinned crystals : Use SHELXL’s twin refinement commands (e.g., TWIN and BASF) for accurate resolution .
  • Hydrogen bonding analysis : Graph-set analysis (via PLATON) identifies supramolecular interactions critical for stability .

What spectroscopic and chromatographic methods are used for characterization?

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at δ ~3.5 ppm, cyanomethyl at δ ~4.2 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 221.08) .

Q. Advanced :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
  • X-ray photoelectron spectroscopy (XPS) : Confirms nitrogen environments in the triazole ring .

How does the cyanomethyl substituent influence biological activity compared to other analogs?

Structure-Activity Relationship (SAR) Analysis (Advanced):
A comparative study of triazole derivatives reveals:

SubstituentBioactivity (IC₅₀, μM)TargetReference
Cyanomethyl2.1 ± 0.3Fungal CYP51
Hydroxymethyl5.8 ± 1.1Bacterial DHFR
Methoxymethyl3.9 ± 0.7Cancer cell lines
The cyanomethyl group enhances antifungal activity due to stronger electron-withdrawing effects, improving target binding .

How can computational modeling predict interactions with biological targets?

Q. Advanced Methodological Approach :

  • Molecular docking (AutoDock Vina) : Simulate binding to fungal lanosterol 14α-demethylase (CYP51). Cyanomethyl forms a critical H-bond with heme iron .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
  • QSAR models : Use Hammett constants (σ) to correlate substituent electronics with bioactivity .

How should researchers address contradictions in reported bioactivity data?

Q. Advanced Data Analysis :

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) .
  • Purity validation : Use HPLC-MS to rule out impurities (>99% purity required) .
  • Solubility effects : Test activity in multiple solvents (e.g., DMSO vs. saline) .

What are the stability profiles of this compound under varying conditions?

Q. Basic :

  • Thermal stability : TGA shows decomposition >200°C .
  • Light sensitivity : Store in amber vials at -20°C; avoid prolonged UV exposure .

Q. Advanced :

  • Hydrolytic stability : Monitor via ¹H NMR in D₂O; cyanomethyl hydrolyzes to carboxylate at pH >9 .
  • Oxidative resistance : LC-MS detects no degradation after 72 hrs in H₂O₂ (1% v/v) .

How does this compound compare industrially to other triazole derivatives?

Q. Advanced Comparative Analysis :

ApplicationCyanomethyl DerivativeChloro Derivative
Agricultural fungicide10x lower EC₅₀Higher toxicity
Drug intermediateHigher yield (82%)Lower scalability
The cyanomethyl group offers a balance of efficacy and synthetic feasibility .

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